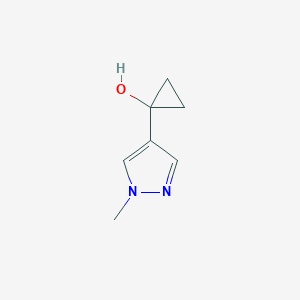
6,7-dichloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “6,7-dichloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid” is a derivative of quinolone . Quinolones are a type of compound that have a wide range of applications in medicinal chemistry . They are often used as the basis for creating various drugs, including antibiotics .
Synthesis Analysis
The synthesis of quinolone derivatives often involves complex chemical reactions. For example, fluoroquinolonic acid, a similar compound, can be prepared from ethyl 2,4-dichloro-5-fluorobenzoylacetate . Another method involves the conversion of N-1 substituted 4-Quinolone 3-Carboxylate to its corresponding carbamates .Molecular Structure Analysis
The molecular structure of quinolone derivatives is characterized by a bicyclic system, which includes a benzene ring and a pyridine ring . The positions of the chlorine atoms and the carboxylic acid group can vary depending on the specific compound.Chemical Reactions Analysis
Quinolone derivatives can undergo a variety of chemical reactions. For instance, they can be converted into their corresponding carbamates . Additionally, they can be used as intermediates in the synthesis of other compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of quinolone derivatives can vary widely. For example, 1-Cyclopropyl-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, a similar compound, is a white to yellow solid .Mechanism of Action
Safety and Hazards
Future Directions
The future directions for the research and development of quinolone derivatives are promising. They continue to be explored for their therapeutic potential in various fields of medicine . Furthermore, new synthetic methodologies are being developed to improve the efficiency and scalability of their production .
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for 6,7-dichloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid involves the condensation of 2,5-dichloroaniline with ethyl acetoacetate followed by cyclization and oxidation to form the target compound.", "Starting Materials": [ "2,5-dichloroaniline", "ethyl acetoacetate", "sodium ethoxide", "sulfuric acid", "sodium nitrite", "sodium hydroxide", "hydrogen peroxide" ], "Reaction": [ "Step 1: Dissolve 2,5-dichloroaniline in ethanol and add sodium ethoxide. Heat the mixture to reflux and add ethyl acetoacetate dropwise. Continue refluxing for 2 hours.", "Step 2: Cool the reaction mixture and add dilute sulfuric acid to acidify. Extract the product with ethyl acetate and dry over magnesium sulfate.", "Step 3: Dissolve the product in ethanol and add sodium nitrite. Cool the mixture and add sodium hydroxide. Stir for 30 minutes.", "Step 4: Add hydrogen peroxide to the mixture and stir for an additional 30 minutes.", "Step 5: Acidify the mixture with dilute sulfuric acid and extract the product with ethyl acetate. Dry over magnesium sulfate and recrystallize from ethanol to obtain 6,7-dichloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid." ] } | |
CAS RN |
51726-82-0 |
Product Name |
6,7-dichloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid |
Molecular Formula |
C10H5Cl2NO3 |
Molecular Weight |
258.1 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



